BAY-299 was developed through collaborative efforts between Bayer and the Structural Genomics Consortium. It belongs to a class of compounds known as benzoisoquinolinediones, which are recognized for their ability to inhibit bromodomain interactions by mimicking acetyl-lysine binding. This class is particularly important in the context of epigenetic regulation, where bromodomains serve as "readers" of acetylated lysine residues on histones and other proteins .
Key steps in the synthesis include:
The full synthetic route is outlined in detailed schemes provided in research articles, showcasing the efficiency and linearity of the synthesis .
BAY-299 has a molecular weight of 429.5 g/mol and features a complex structure that includes a benzimidazolone core and a naphthalimide moiety. The molecular structure allows for effective binding within the acetyl-lysine recognition pocket of bromodomains, facilitating its inhibitory action .
The structural characteristics include:
Crystallographic studies have elucidated these interactions, providing insights into how BAY-299 achieves its selectivity over other bromodomains .
BAY-299 primarily functions through competitive inhibition of acetyl-lysine binding to bromodomains. The compound's mechanism involves:
The compound has been assessed using various biochemical assays to determine its efficacy in disrupting specific protein interactions involved in transcriptional regulation .
The mechanism by which BAY-299 exerts its effects involves several key processes:
This mechanism highlights BAY-299's potential as a therapeutic agent in diseases characterized by dysregulated epigenetic processes .
BAY-299 exhibits several notable physical and chemical properties:
These properties make BAY-299 suitable for use in various experimental settings aimed at elucidating bromodomain functions.
BAY-299 is employed primarily as a research tool in the following areas:
The compound's ability to selectively inhibit specific bromodomains positions it as an invaluable resource for scientists studying epigenetics and related fields .
Bromodomains (BRDs) are evolutionarily conserved structural modules that recognize ε-N-lysine acetylation (Kac) marks on histones and non-histone proteins. These epigenetic "readers" translate acetylation signals into downstream biological outcomes by recruiting macromolecular complexes that modulate chromatin structure and transcriptional activity. The human proteome encodes 61 BRDs across 46 proteins, classified into eight families based on structural homology. BRDs exhibit selective binding to specific acetylation patterns, enabling precise regulation of gene expression, DNA repair, and cell cycle progression. Dysregulation of BRD-mediated interactions is implicated in cancer, inflammation, and developmental disorders, making them compelling therapeutic targets. Chemical probes that selectively inhibit individual BRDs are indispensable tools for elucidating their biological functions and therapeutic potential [4] [7].
BRD1 (BRPF2) and TAF1 represent distinct BRD families with specialized roles in transcriptional regulation:
BAY-299 (molecular weight: 429.5 Da) is a potent dual inhibitor of BRD1 and TAF1 BD2, identified through high-throughput screening and structure-activity relationship (SAR) optimization. It exhibits low nanomolar inhibitory activity:Table 1: Selectivity Profile of BAY-299
Target | IC₅₀ (nM) | Selectivity vs. BRD4 |
---|---|---|
BRD1/BRPF2 BD | 6–67 | >300-fold |
TAF1 BD2 | 8–13 | >300-fold |
TAF1L BD2 | 106 | >300-fold |
BRPF1 BD | >20,000 | >300-fold |
BRD9 | >300-fold | >300-fold |
BAY-299 disrupts BRD1 and TAF1 interactions with histones in cellular assays:
The BRPF family (BRPF1, BRPF2/BRD1, BRPF3) serves as master scaffolds for MYST HAT complexes (MOZ/MORF). These tetrameric complexes comprise:
BRPF2/BRD1 stabilizes the complex via multidomain interactions:
BAY-299’s selective inhibition of BRPF2 (vs. BRPF1/3) disrupts MOZ/MORF complex assembly, impairing HAT activity and downstream transcriptional programs. This is critical in cancers driven by MOZ fusions (e.g., MOZ-TIF2 leukemia), where BRPF2 scaffolding supports oncogenic transformation [2] [4] [10].
TAF1 dysregulation promotes oncogenesis through multiple mechanisms:
Table 2: Functional Consequences of TAF1 Inhibition in Cancer Models
Cancer Type | BAY-299 Mechanism | Phenotypic Outcome |
---|---|---|
TNBC | ERV derepression → dsRNA accumulation → IFN pathway activation | ↑ CXCL9/10, CCL5 chemokines; ↑ T-cell recruitment [1] [3] |
AML | Disruption of AML1-ETO/TAF1 complex | Impaired leukemic self-renewal; differentiation [9] |
BAY-299’s anti-tumor efficacy in TNBC correlates with low proliferating cell nuclear antigen (PCNA) expression. PCNA-high tumors exhibit suppressed immune infiltration, suggesting PCNA as a biomarker for BAY-299 responsiveness [1] [3].
Table 3: Biomarkers Predictive of BAY-299 Response
Biomarker | High Expression Association | Impact on Therapy |
---|---|---|
PCNA | Suppressed tumor immunity | Reduced efficacy |
IFN-α signature | Inflammatory tumor microenvironment | Enhanced response |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3